molecular formula C21H24O11 B1250020 Telephenone B

Telephenone B

Cat. No.: B1250020
M. Wt: 452.4 g/mol
InChI Key: DOSNLWKBDZEVFE-RDZBXBSQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Telephenone B is a benzophenone C-glycoside isolated from Polygala telephioides Willd. (Xiao Jin Niu Cao), a medicinal plant traditionally used for its anti-inflammatory, antitussive, and detoxifying properties . Structurally, it features a benzophenone core conjugated with a glucose moiety via a C-glycosidic bond, with the molecular formula C₁₉H₂₆O₁₁ and a molecular weight of 430.13 g/mol (as corrected from conflicting data in ). Analytical methods, including HPLC and TLC, have been optimized for its quantification in plant extracts, with a purity of 99.2% achieved through column chromatography .

Properties

Molecular Formula

C21H24O11

Molecular Weight

452.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone

InChI

InChI=1S/C21H24O11/c1-30-11-4-3-8(5-12(11)31-2)16(25)14-9(23)6-10(24)15(18(14)27)21-20(29)19(28)17(26)13(7-22)32-21/h3-6,13,17,19-24,26-29H,7H2,1-2H3/t13-,17-,19+,20-,21+/m1/s1

InChI Key

DOSNLWKBDZEVFE-RDZBXBSQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)OC

Synonyms

3'-C-beta-D-glucopyranosyl-2',4',6'-trihydroxy-3,4-dimethoxybenzophenone
telephenone B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Telephenone B belongs to a class of benzophenone glycosides, sharing structural motifs with compounds such as Sibiricose A5, Polygalatenoside B, and Telephenone D. Key comparative data are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Retention Time (min) Key Structural Features Source Organism
This compound C₁₉H₂₆O₁₁ 430.13 3.824 Benzophenone + C-glucose Polygala telephioides
Sibiricose A5 C₂₂H₃₀O₁₄ 518.14 4.053 Additional rhamnose unit Polygala sibirica
Polygalatenoside B C₁₉H₂₆O₁₁ 430.13 4.246 Benzophenone + alternate glycosylation site Polygala tenuifolia
Telephenone D C₂₃H₃₂O₁₅ 548.18 5.435 Benzophenone + branched glucose-rhamnose Polygala telephioides

Key Observations :

  • Sugar Moieties: this compound and Polygalatenoside B share identical molecular formulas but differ in glycosidic linkage positions, affecting polarity and retention times in HPLC .
  • Biosynthetic Variations: Sibiricose A5 and Telephenone D contain additional rhamnose units, increasing their molecular weights and retention times compared to this compound .
  • Source Specificity: While this compound and D are exclusive to P. telephioides, Sibiricose A5 is found in P. sibirica, suggesting species-specific biosynthesis pathways .

Pharmacological and Functional Differences

  • Anti-Amyloid Activity: In high-throughput screening, this compound showed moderate binding to amyloid-beta (IC₅₀ = 0.13 μM), outperforming Polygalatenoside B (IC₅₀ = 0.17 μM) but underperforming Sibiricose A6 (IC₅₀ = 0.11 μM) .
  • Thermal Stability: Unlike bisphenol A analogs (e.g., tofenamic acid), this compound lacks phenolic hydroxyl groups, reducing its estrogenic activity but enhancing stability under acidic conditions .

Analytical Differentiation

  • HPLC Parameters: this compound is resolved using a C18 column with a mobile phase of acetonitrile-phosphate buffer (15:85), achieving baseline separation from mangiferin (relative retention time = 1.66) .
  • Quantitative Accuracy: The relative correction factor (RCF) for this compound vs. mangiferin is 0.662, enabling precise "one-test-multiple-evaluation" methods for quality control .
  • TLC Identification: this compound produces distinct yellow spots under 10% sulfuric acid visualization, differentiating it from co-occurring compounds like garcimangosone in P. telephioides .

Q & A

Q. How can researchers formulate a testable hypothesis for studying Telephenone B’s biochemical mechanisms?

A hypothesis should logically derive from existing literature gaps. For example, if prior studies suggest this compound modulates enzyme X, propose a mechanism (e.g., competitive inhibition) and design experiments to test this. Use in vitro assays (e.g., kinetic studies) to measure enzyme activity under varying this compound concentrations. Ensure hypotheses avoid absolute terms (e.g., "prove") and instead state expected relationships (e.g., "We hypothesize that this compound reduces enzyme X activity by ≥50% at 10 μM") .

Q. What are effective strategies for conducting a literature review on this compound?

Use keyword combinations (e.g., "this compound synthesis," "this compound receptor binding") in databases like PubMed and SciFinder. Filter results by relevance and publication date (e.g., last 10 years). Cross-reference citations in review articles to identify foundational studies. Avoid broad searches (e.g., "this compound effects") to maintain focus on mechanistic or structural insights .

Q. How should researchers design preliminary experiments to assess this compound’s toxicity?

Begin with cell viability assays (e.g., MTT or ATP assays) across multiple cell lines (e.g., hepatic, neuronal). Use dose-response curves to determine IC50 values. Include positive controls (e.g., known cytotoxins) and negative controls (vehicle-only treatments). Document protocols in detail to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different model systems be resolved?

Contradictions often arise from methodological variability. Compare experimental conditions (e.g., dosage, exposure time, model organism). Conduct meta-analyses to identify trends or confounders (e.g., pH sensitivity of this compound). Validate results using orthogonal methods (e.g., replace Western blotting with ELISA for protein quantification) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in longitudinal studies?

Use mixed-effects models to account for repeated measurements and individual variability. For non-linear responses, apply sigmoidal curve-fitting (e.g., Hill equation). Validate assumptions (e.g., normality, homoscedasticity) with residual plots or Kolmogorov-Smirnov tests. Report confidence intervals and effect sizes to contextualize significance .

Q. How can researchers integrate omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s mode of action?

Perform pathway enrichment analysis (e.g., via KEGG or GO databases) to identify affected biological processes. Use network pharmacology tools to map interactions between this compound and differentially expressed genes/metabolites. Validate predictions with targeted experiments (e.g., CRISPR knockouts of key genes) .

Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential in preclinical models?

Blind experimenters to treatment groups during data collection and analysis. Use randomized animal assignments and power analyses to determine sample sizes. Pre-register study protocols (e.g., on Open Science Framework) to reduce selective reporting. Disclose conflicts of interest and funding sources .

Methodological Considerations

Q. How should researchers address low reproducibility in this compound synthesis protocols?

Document reaction conditions meticulously (e.g., temperature, solvent purity, catalyst batch). Share raw NMR/MS spectra and chromatograms in supplementary materials. Collaborate with analytical chemistry labs to verify compound identity and purity. Use standardized reference materials for calibration .

Q. What ethical guidelines apply to human studies involving this compound derivatives?

Obtain IRB approval and informed consent. Disclose risks (e.g., off-target effects) and monitor adverse events. For early-phase trials, prioritize safety endpoints (e.g., vital signs, liver function). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing results .

Q. How can computational modeling improve this compound’s target identification?

Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for candidate receptors. Validate in silico findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare results across multiple algorithms (e.g., Schrödinger vs. MOE) to assess robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.